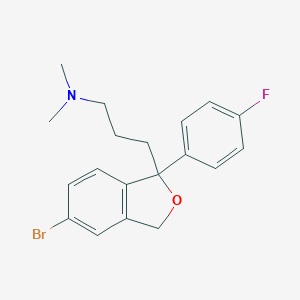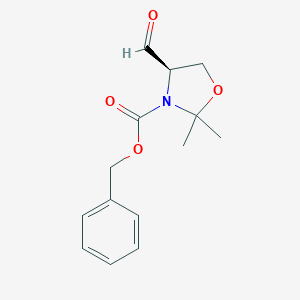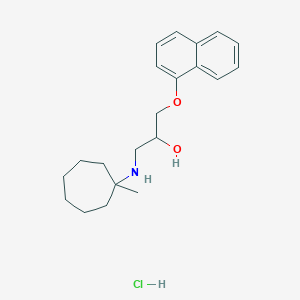
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Prazosin hydrochloride, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate gland. It belongs to the class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin hydrochloride has also been extensively studied for its potential applications in scientific research.
作用機序
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride works by blocking the alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells and dilation of blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow. The drug has a high affinity for the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate gland and the smooth muscle cells of the bladder neck. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a useful medication for the treatment of symptoms associated with an enlarged prostate gland.
生化学的および生理学的効果
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues and organs. In addition to its vasodilatory effects, the drug has been shown to reduce the contraction of smooth muscle cells in the prostate gland and the bladder neck, which leads to a decrease in urinary symptoms associated with an enlarged prostate gland. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, which may be related to its ability to block alpha-1 adrenergic receptors in the brain.
実験室実験の利点と制限
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has several advantages for use in lab experiments. The drug is readily available and has been extensively characterized, which allows for accurate dosing and reproducibility of results. In addition, the drug has a well-established mechanism of action and has been shown to be selective for alpha-1 adrenergic receptors, which makes it a valuable tool for studying the function and regulation of these receptors. However, one limitation of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride is that it can have off-target effects on other adrenergic receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride in scientific research. One area of interest is the potential use of the drug in the treatment of post-traumatic stress disorder (PTSD). 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to reduce the symptoms of PTSD in some studies, and further research is needed to determine its efficacy and safety in this population. Another area of interest is the potential use of the drug in the treatment of ischemic stroke. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have neuroprotective effects in animal models of stroke, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride may have potential applications in the treatment of other conditions such as hypertension, anxiety disorders, and urinary incontinence, and further research is needed to explore these possibilities.
合成法
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride can be synthesized by a multi-step process starting from 1-naphthol and 1-methylcycloheptanone. The first step involves the conversion of 1-naphthol to 1-naphthylamine, which is then reacted with 1-methylcycloheptanone to form the intermediate compound, 1-((1-methylcycloheptyl)amino)-3-(1-naphthoxy)propane. This intermediate is then treated with hydrochloric acid to obtain the final product, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride. The synthesis method has been optimized for high yield and purity, and the resulting product has been extensively characterized using various analytical techniques.
科学的研究の応用
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and physiology. The drug has been shown to have a selective affinity for alpha-1 adrenergic receptors, which are involved in the regulation of blood pressure and smooth muscle contraction. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a valuable tool for studying the function and regulation of alpha-1 adrenergic receptors in various tissues and organs.
特性
CAS番号 |
130260-27-4 |
|---|---|
製品名 |
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
分子式 |
C21H30ClNO2 |
分子量 |
363.9 g/mol |
IUPAC名 |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-21(13-6-2-3-7-14-21)22-15-18(23)16-24-20-12-8-10-17-9-4-5-11-19(17)20;/h4-5,8-12,18,22-23H,2-3,6-7,13-16H2,1H3;1H |
InChIキー |
SQNYYCSIQXTWPE-UHFFFAOYSA-N |
SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
正規SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
同義語 |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



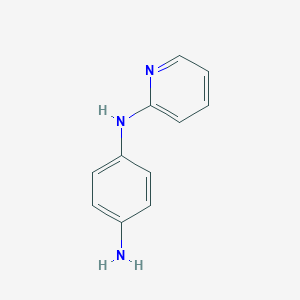
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)
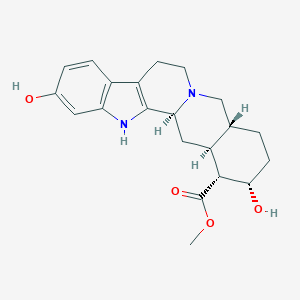
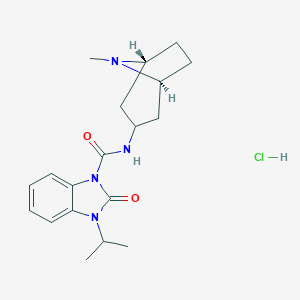
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
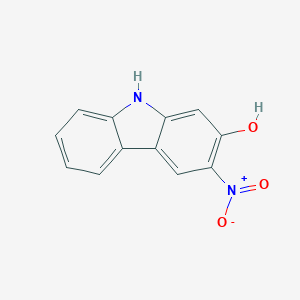
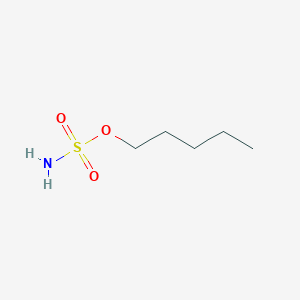
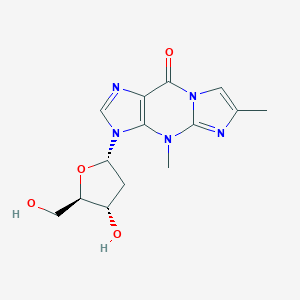
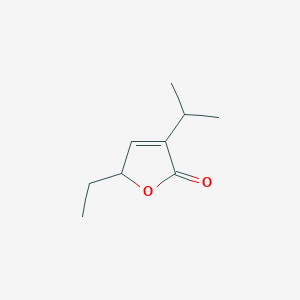

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
